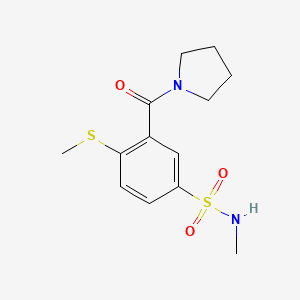![molecular formula C16H18ClN3O3 B4736789 N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4736789.png)
N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as CDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its wide range of potential therapeutic applications, which makes it a promising candidate for further research and development. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, including further studies on its mechanism of action, optimization of its synthesis and formulation, and clinical trials to evaluate its safety and efficacy in humans. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea may have potential applications in other fields, such as agriculture and environmental science, which could be explored in future research.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer cells. In cardiovascular disease, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have beneficial effects on blood pressure and heart function. In neurological disorders, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10(11-5-4-6-18-9-11)19-16(21)20-13-7-12(17)14(22-2)8-15(13)23-3/h4-10H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVBBLAPMJNJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)

![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4736737.png)
![N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4736745.png)
![4-[(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4736748.png)
![4-amino-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4736764.png)

![N-[4-(acetylamino)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4736771.png)

![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4736780.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4736795.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4736799.png)
![2-[1-(2-chlorobenzyl)-3-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4736803.png)
![4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4736808.png)